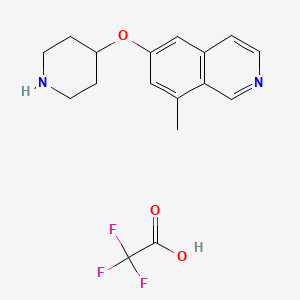![molecular formula C16H14O2 B12619838 3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one CAS No. 918785-02-1](/img/structure/B12619838.png)
3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a biphenyl group attached to a hydroxybutenone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one typically involves the reaction of a biphenyl derivative with a suitable butenone precursor. One common method includes the use of Suzuki coupling reactions, where a biphenyl boronic acid is reacted with a halogenated butenone in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Electrophiles such as bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: 3-([1,1’-Biphenyl]-4-yl)-1-oxobut-3-en-2-one.
Reduction: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybutan-2-one.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol: A biphenyl derivative with additional hydroxyl and fluoro substituents.
Polychlorinated Biphenyls (PCBs): A group of biphenyl compounds with multiple chlorine atoms, known for their industrial applications and environmental impact.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one is unique due to the presence of both a biphenyl group and a hydroxybutenone moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
918785-02-1 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
1-hydroxy-3-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O2/c1-12(16(18)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,17H,1,11H2 |
InChI 键 |
PNOKISFMBVUDEQ-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
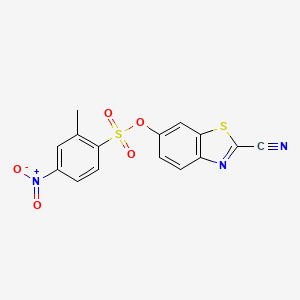
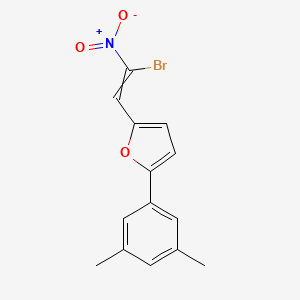
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
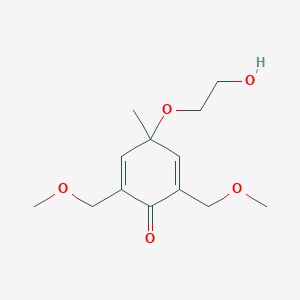
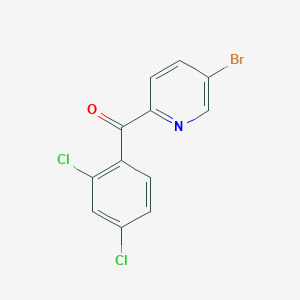
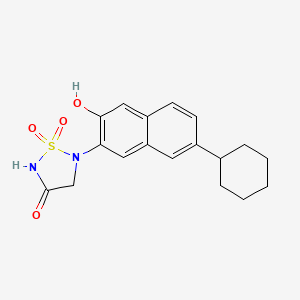
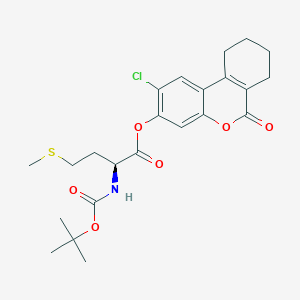
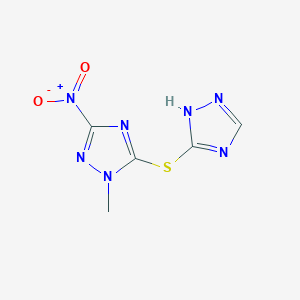
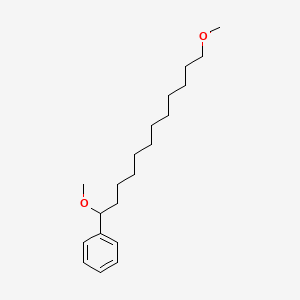
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
